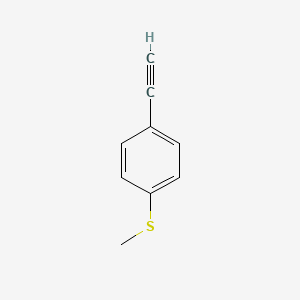

1-Ethynyl-4-methylsulfanylbenzene

Description

Properties

IUPAC Name |

1-ethynyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDBWBLRNOTXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Ethynyl Sulfides in Organic Synthesis

Aryl ethynyl (B1212043) sulfides, the class of compounds to which 1-Ethynyl-4-methylsulfanylbenzene belongs, are of considerable importance in organic synthesis. The combination of an aromatic ring, a carbon-carbon triple bond, and a sulfur atom provides a rich platform for a variety of chemical reactions. These compounds are key intermediates in the construction of more complex molecular architectures. numberanalytics.com

The presence of the ethynyl group allows for participation in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction enables the connection of the alkyne with aryl or vinyl halides, a fundamental transformation in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The sulfur atom, in turn, can be oxidized to sulfoxides or sulfones, further expanding the synthetic utility of these molecules.

Furthermore, aryl ethynyl sulfides can act as dienophiles in cobalt(I)-catalyzed Diels-Alder reactions, leading to the formation of dihydroaromatic vinyl sulfides. acs.org These products can then be oxidized to diaryl sulfides, demonstrating the versatility of this class of compounds in accessing diverse molecular scaffolds. acs.org The development of new methods for the synthesis of aryl sulfides continues to be an active area of research, driven by their presence in numerous biologically active compounds. nih.gov

Strategic Synthetic Methodologies for 1 Ethynyl 4 Methylsulfanylbenzene and Its Analogues

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Sonogashira coupling reaction is a particularly powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. gold-chemistry.orgnumberanalytics.comnih.gov This reaction has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials. gold-chemistry.orgnumberanalytics.comnih.gov

Sonogashira Coupling Reactions in Carbon-Carbon Bond Formation

The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.org The reaction proceeds under mild conditions and demonstrates a high tolerance for various functional groups. researchgate.net

The Sonogashira coupling reaction is highly effective for the coupling of terminal alkynes with a wide range of aryl and heteroaryl halides. nih.govresearchgate.net For instance, 1-ethynyl-4-methylsulfanylbenzene can be coupled with various halogenated aromatic and heteroaromatic systems to generate a diverse array of compounds. The reaction conditions can be optimized to achieve high yields, even with challenging substrates. For example, the use of a heterogeneous nanosized MCM-41-anchored palladium bipyridyl complex has been shown to be highly efficient for the Sonogashira coupling of aryl and heteroaryl halides with terminal alkynes, with low palladium loadings. nih.gov This catalyst can be recovered and reused without a significant loss of activity. nih.gov

Research has demonstrated the successful Sonogashira coupling of various substituted aryl halides with terminal alkynes. While aryl iodides generally give excellent yields, activated aryl bromides also provide good results. nih.gov However, the coupling of less reactive aryl chlorides can be more challenging and may require higher temperatures and different solvent systems. hes-so.ch The reaction is also tolerant of a variety of functional groups on both the aromatic halide and the alkyne, including electron-donating and electron-withdrawing groups. nih.gov

A study on the synthesis of fluorene (B118485) derivatives utilized the Sonogashira coupling of 1-ethynyl-4-methylsulfanylbenzene with a substituted aromatic halide in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst in a mixture of triethylamine (B128534) and dimethylformamide at 90°C. lancs.ac.uk Another example includes the palladium-catalyzed two-fold Sonogashira reaction of 1-ethynyl-4-(methylsulfanyl)benzene with a dihalogenated biphenylene (B1199973) derivative, which proceeded in high yield (87%). rsc.org

Here is a table summarizing the Sonogashira coupling of 1-ethynyl-4-methylsulfanylbenzene with various halogenated systems:

| Halogenated System | Catalyst System | Conditions | Yield | Reference |

| Dihalogenated biphenylene | PdCl₂(PPh₃)₂, CuI, PPh₃, DIPEA | THF, 35°C, 2 h | 87% | rsc.org |

| Substituted aromatic halide | Pd(PPh₃)₄, CuI | TEA, DMF, 90°C | Good | lancs.ac.uk |

| Various aryl iodides | Nanosized MCM-41-Pd, CuI, PPh₃ | Toluene (B28343), 100°C | Good to Excellent | nih.gov |

| Activated aryl bromides | Nanosized MCM-41-Pd, CuI, PPh₃ | Toluene, 100°C | Good | nih.gov |

The Sonogashira coupling reaction is a valuable tool for the synthesis of complex conjugated systems through multi-step processes. rsc.org These reactions allow for the sequential introduction of different alkyne units, leading to the construction of precisely defined molecular architectures. For example, a multi-step synthesis was employed to create 1,4-disubstituted biphenylene derivatives, where a key intermediate underwent a palladium-catalyzed two-fold Sonogashira reaction with 1-ethynyl-4-(methylsulfanyl)benzene to yield the final product. rsc.org This approach highlights the utility of the Sonogashira reaction in building extended π-conjugated systems.

Copper-Mediated Synthetic Routes

While palladium catalysis is prevalent, copper-mediated reactions offer a valuable and often more economical alternative for certain transformations.

Preparation of 1,3-Enynes via Copper(I) Catalysis

A copper(I)-catalyzed procedure has been developed for the synthesis of 1,3-enynes, which are important structural motifs in many naturally occurring and biologically active compounds. nih.govorganic-chemistry.org This method involves the cross-coupling of terminal alkynes with vinyl iodides and offers several advantages over traditional palladium-catalyzed methods, including the use of a less expensive catalyst and the absence of phosphine (B1218219) ligands. nih.govorganic-chemistry.org The reaction tolerates a variety of functional groups and proceeds in good to excellent yields. nih.govorganic-chemistry.org

The optimal conditions for this copper-catalyzed coupling were found to be 10 mol % of a copper(I) bidentate ligand complex, such as [Cu(bipy)PPh₃Br], with 2.0 equivalents of potassium carbonate as the base in toluene at 110°C. organic-chemistry.orggoogle.com This protocol has been successfully applied to a wide range of aryl acetylenes, including those with both electron-rich and electron-poor substituents, and various vinyl iodides, with complete retention of the stereochemistry of the starting vinyl iodide. organic-chemistry.orggoogle.com For more challenging substrates, a different catalyst system, [Cu(phen)(PPh₃)₂]NO₃ with cesium carbonate as the base, has been shown to be effective. organic-chemistry.org

Below is a data table summarizing the copper-catalyzed synthesis of 1,3-enynes:

| Alkyne | Vinyl Iodide | Catalyst System | Base | Yield | Reference |

| Phenylacetylene (B144264) | (Z)-ethyl-3-iodoacrylate | [Cu(bipy)PPh₃Br] | K₂CO₃ | 99% | organic-chemistry.org |

| Various aryl acetylenes | (Z)-ethyl-3-iodoacrylate | [Cu(bipy)PPh₃Br] | K₂CO₃ | Good to Excellent | google.com |

| Challenging Substrates | Various vinyl iodides | [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ | Good | organic-chemistry.org |

Precursor-Based Derivatization Strategies

The synthesis of 1-ethynyl-4-methylsulfanylbenzene and its analogs can also be achieved through the derivatization of suitable precursors. For example, one synthetic route involves the oxidation of a precursor compound using an aqueous Oxone® solution to yield 1-ethynyl-4-methylsulfanylbenzene. ualberta.ca Another approach involves the lithiation of bis(η⁶-arene)chromium complexes followed by reaction with an electrophile, such as dimethyl disulfide, to introduce the methylsulfanyl group.

Terminal Alkyne Deprotection Methodologies

A widely employed and mild method for the deprotection of trimethylsilylalkynes involves the use of a base in an alcoholic solvent. rsc.org For instance, potassium carbonate in methanol (B129727) provides an effective and straightforward means of cleaving the trimethylsilyl (B98337) group. rsc.org This method is favored for its simplicity and the ease of workup. Another common reagent for this transformation is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which is a source of fluoride ions that have a high affinity for silicon.

Below is a data table summarizing common deprotection methodologies for trimethylsilyl-protected alkynes.

| Reagent System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| K₂CO₃ | Methanol | Room Temp. | 1.5 days | 93 | rsc.org |

| CuSO₄·5H₂O / Sodium Ascorbate | Dichloromethane (B109758)/Water | Room Temp. | 15-30 min | 90-98 | researchgate.net |

| KOH (aq) | THF | Not specified | Not specified | High | organic-chemistry.org |

| Phase-Transfer Catalysis (PTC) with alkali | Not specified | Mild | Not specified | High | tandfonline.com |

Oxidative Transformations of the Methylthio Moiety to Sulfonyl Analogues

The methylthio group of 1-ethynyl-4-methylsulfanylbenzene can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone analogues. These transformations are significant as the resulting sulfonyl group is a key pharmacophore in various biologically active molecules. derpharmachemica.com The oxidation state of the sulfur atom can be selectively controlled by the choice of oxidizing agent and reaction conditions.

A common and effective oxidant for converting thioethers to sulfones is meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comgoogle.com The use of approximately two equivalents of m-CPBA typically ensures the complete oxidation of the sulfide (B99878) to the sulfone. google.com The reaction is generally carried out in a chlorinated solvent such as dichloromethane at room temperature.

Another versatile and environmentally friendly oxidizing agent is Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄). rsc.orgresearchgate.netjchemrev.com Oxone® is a stable, solid oxidant that can be used in various solvent systems, including aqueous methanol. The extent of oxidation can often be controlled by the stoichiometry of the reagent.

The following table presents data on the oxidation of thioethers to sulfones using common oxidizing agents.

| Oxidizing Agent | Equivalents | Solvent | Temperature | Yield (%) of Sulfone | Reference |

| m-CPBA | 2.0 | Dichloromethane | Room Temp. | High | derpharmachemica.comgoogle.com |

| Oxone® | 1.6 | Solvent-free (milling) | Not specified | High | rsc.org |

| H₂O₂ / Tantalum carbide | Not specified | Not specified | Not specified | High | organic-chemistry.org |

| H₂O₂ / Niobium carbide | Not specified | Not specified | Not specified | High | organic-chemistry.org |

The resulting compound, 1-ethynyl-4-(methylsulfonyl)benzene (B1322186), is a valuable intermediate in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Ethynyl-4-methylsulfanylbenzene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific spectra for this exact compound are not publicly cataloged, data from closely related analogs and derivatives allow for a precise prediction of its spectral features.

For ¹H NMR, the aromatic protons are expected to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methylsulfanyl group would be shifted upfield compared to those ortho to the ethynyl (B1212043) group. The acetylenic proton (≡C-H) typically resonates as a singlet in a specific region, while the methyl (-SCH₃) protons also produce a distinct singlet.

In ¹³C NMR spectroscopy, distinct signals are anticipated for each carbon atom in the molecule. The carbon atoms of the ethynyl group (C≡C) have characteristic chemical shifts. The benzene ring will show four signals: two for the substituted carbons and two for the unsubstituted carbons. The methyl carbon of the thioether group will also have a unique signal. Data from similar compounds, such as 1-ethynyl-4-methoxybenzene, can be used to approximate these chemical shifts. abechem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethynyl-4-methylsulfanylbenzene (Note: Chemical shifts (δ) are in ppm relative to TMS. Data are inferred from analogous structures.)

| Atom | Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity |

| Aromatic CH (ortho to -SMe) | ¹H | ~7.20 | Doublet |

| Aromatic CH (ortho to -C≡CH) | ¹H | ~7.40 | Doublet |

| Acetylenic H | ¹H | ~3.10 | Singlet |

| Methyl H | ¹H | ~2.50 | Singlet |

| Quaternary C (ipso to -SMe) | ¹³C | ~140 | Singlet |

| Aromatic CH (ortho to -SMe) | ¹³C | ~126 | Doublet |

| Aromatic CH (ortho to -C≡CH) | ¹³C | ~133 | Doublet |

| Quaternary C (ipso to -C≡CH) | ¹³C | ~119 | Singlet |

| Acetylenic C (-C≡CH) | ¹³C | ~83 | Singlet |

| Acetylenic C (-C≡CH) | ¹³C | ~78 | Doublet |

| Methyl C | ¹³C | ~15 | Quartet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 1-Ethynyl-4-methylsulfanylbenzene. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula.

For 1-Ethynyl-4-methylsulfanylbenzene, the molecular formula is C₉H₈S. researchgate.netspectroscopyonline.com The calculated monoisotopic mass for this formula is 148.034671 Da. chemspider.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 149.04194 or a sodium adduct [M+Na]⁺ at m/z 171.02389. The high precision of HRMS allows for the differentiation of this formula from other possible combinations of atoms with the same nominal mass, providing unambiguous confirmation of the compound's composition. doi.orgualberta.ca

Table 2: HRMS Data for 1-Ethynyl-4-methylsulfanylbenzene (C₉H₈S)

| Ion | Calculated m/z |

| [M]⁺ | 148.034671 |

| [M+H]⁺ | 149.04194 |

| [M+Na]⁺ | 171.02389 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 1-Ethynyl-4-methylsulfanylbenzene by probing their characteristic vibrational modes. spectroscopyonline.comhoriba.com These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com

Key expected vibrational frequencies include:

Ethynyl Group (C≡C-H): A sharp, weak to medium intensity band for the C≡C stretch is expected around 2100-2140 cm⁻¹, and a strong, sharp band for the ≡C-H stretch should appear around 3300 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. Out-of-plane C-H bending bands for the 1,4-disubstitution pattern are expected in the 800-850 cm⁻¹ range.

Thioether Group (C-S): The C-S stretching vibration is typically weak and found in the 600-800 cm⁻¹ region. The methyl group C-H stretching and bending modes will also be present.

IR data from related iodinated derivatives show characteristic absorptions for the alkyne and aromatic moieties, supporting these assignments. doi.org

Table 3: Predicted Characteristic Vibrational Frequencies for 1-Ethynyl-4-methylsulfanylbenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Acetylene | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl | C-H Stretch | 2850 - 3000 | Medium | Medium |

| Acetylene | C≡C Stretch | 2100 - 2140 | Weak-Medium, Sharp | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Aromatic | C-H Out-of-Plane Bend | 800 - 850 | Strong | Weak |

| Thioether | C-S Stretch | 600 - 800 | Weak | Medium |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Vis absorption, provides insights into the conjugated π-system of 1-Ethynyl-4-methylsulfanylbenzene. The molecule contains a benzene ring conjugated with an ethynyl group, and the methylsulfanyl group acts as an auxochrome, influencing the electronic transitions.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions. Based on data from similar phenylacetylene (B144264) and thioanisole (B89551) derivatives, absorption maxima are predicted to occur in the ultraviolet region, likely between 250 and 300 nm. researchgate.netresearchgate.net The presence of the sulfur atom's lone pairs and the ethynyl group's π-system extends the conjugation, which may result in a red-shift of the absorption bands compared to unsubstituted benzene. researchgate.net

While not all conjugated molecules are fluorescent, many arylethynyl derivatives exhibit emission. If 1-Ethynyl-4-methylsulfanylbenzene is emissive, its fluorescence spectrum would typically be a mirror image of its longest-wavelength absorption band, shifted to a longer wavelength (a Stokes shift). The electronic properties, and thus the absorption and emission spectra, can be sensitive to the solvent environment.

Electrochemical Characterization Methods for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of 1-Ethynyl-4-methylsulfanylbenzene. ossila.comlibretexts.org This technique can determine the potentials at which the molecule undergoes oxidation and reduction.

The methylsulfanyl (-SMe) group attached to the aromatic ring is susceptible to oxidation. In cyclic voltammetry, an irreversible oxidation wave is expected, corresponding to the oxidation of the sulfur atom. The potential at which this occurs provides information about the electron-donating ability of the molecule. For thioanisole derivatives, this oxidation potential is typically observed above +1.0 V versus a standard reference electrode. The ethynylphenyl moiety can also participate in redox processes, although typically at higher potentials. The specific redox potentials are influenced by the solvent and the supporting electrolyte used in the experiment. doi.org

Mechanistic Investigations and Reactivity Pathways of the Ethynyl and Methylthio Moieties

Reactivity of the Terminal Alkyne Group in Cross-Coupling Reactions

The terminal alkyne functionality of 1-Ethynyl-4-methylsulfanylbenzene is a highly valuable reactive site for the formation of new carbon-carbon bonds. This is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.

The Sonogashira coupling is a cornerstone method for the synthesis of arylalkynes and conjugated enynes. nsf.gov It involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. dtic.milnih.gov In the context of 1-Ethynyl-4-methylsulfanylbenzene, this reaction allows for the extension of the alkyne unit, linking it to various aromatic or heteroaromatic systems. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne, copper(I), and base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The versatility of this reaction is highlighted by its tolerance to a wide array of functional groups. For instance, Sonogashira reactions have been successfully employed to couple 2-ethynylthioanisole, a structural isomer of the title compound, with various bromo- and iodoarenes to construct more complex molecular architectures. nih.govnih.gov These reactions typically proceed under mild conditions with high yields. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Alkynes

| Catalyst System | Base | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₃N / Diisopropylamine | THF / Dioxane | Room Temp. - 50°C | 77-94% | nih.govresearchgate.net |

| PdCl₂(PhCN)₂ / CuI | Diisopropylamine | 1,4-Dioxane | Room Temp. | High | nih.gov |

| PdCl₂(MeCN)₂ / X-Phos | K₂CO₃ | t-BuOH / H₂O | 100°C | Moderate | scispace.com |

Similarly, the terminal alkyne can be involved in Suzuki-Miyaura-type couplings, although this often requires prior transformation of the alkyne. For example, hydroboration of the alkyne can generate a vinylborane, which can then participate in a Suzuki coupling with an aryl halide. arxiv.org More advanced tandem procedures, such as a gold-catalyzed cycloisomerization followed by a Suzuki coupling, have been developed for related systems, demonstrating the synthetic potential of the ethynyl (B1212043) group. nih.gov

Cyclization Reactions Involving the Methylthio Group

While the para-substitution pattern of 1-Ethynyl-4-methylsulfanylbenzene prevents direct intramolecular cyclization onto the adjacent benzene (B151609) ring, the reactivity of its structural isomer, 2-ethynylthioanisole (or o-alkynylthioanisoles), provides significant insight into the potential cyclization pathways involving the methylthio and ethynyl groups. These reactions are powerful methods for constructing sulfur-containing heterocycles, particularly benzothiophenes. dtic.mil

Electrophilic Cyclization Towards Heterocyclic Systems

The electrophilic cyclization of o-alkynylthioanisoles is a well-established route to 2- and 3-substituted benzothiophenes. dtic.milacs.org This process is initiated by the attack of an electrophile on the electron-rich alkyne triple bond. The resulting intermediate, often a vinyl cation or a bridged species like an iodonium (B1229267) ion, is then intramolecularly trapped by the nucleophilic sulfur atom of the methylthio group. nih.govrsc.org

A common and effective electrophile for this transformation is molecular iodine (I₂). The iodocyclization of 2-methylthiophenylacetylenes proceeds readily to form 3-iodobenzothiophenes. nih.gov This reaction tolerates a wide variety of substituents on the alkyne. The resulting 3-iodo-benzothiophenes are themselves versatile intermediates that can be further functionalized using cross-coupling reactions. nih.govnih.gov Other electrophilic sulfur and selenium reagents have also been successfully employed to mediate these cyclizations, leading to a diverse range of 3-sulfenylated or 3-selanylated benzothiophenes. acs.orgrsc.org

Table 2: Examples of Electrophilic Cyclization of o-Alkynylthioanisoles

| Substrate (o-alkynylthioanisole) | Electrophile/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Phenylethynyl)thioanisole | I₂ / NaHCO₃ | 3-Iodo-2-phenylbenzo[b]thiophene | High | nih.gov |

| 2-(Cyclohexen-1-ylethynyl)thioanisole | I₂ / NaHCO₃ | 2-(Cyclohexen-1-yl)-3-iodobenzo[b]thiophene | 90% | nih.gov |

| 2-(Phenylethynyl)thioanisole | (Me₂S)₂SMe⁺ BF₄⁻ | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | arxiv.orgacs.org |

| 2-((Trimethylsilyl)ethynyl)thioanisole | CuSO₄·5H₂O / NaI | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 91% | rsc.org |

Mechanistic Postulations for Halocyclization Processes

The mechanism of halocyclization, particularly iodocyclization, is proposed to proceed through a distinct sequence of steps. rsc.org

Electrophilic Activation: The reaction begins with the electrophilic attack of an iodine species (e.g., I⁺ from I₂) on the alkyne's triple bond. This forms a cyclic iodonium ion intermediate.

Intramolecular Nucleophilic Attack: The sulfur atom of the ortho-methylthio group acts as an internal nucleophile, attacking one of the carbons of the iodonium bridge. This attack typically occurs in an anti-fashion, leading to the formation of a five-membered ring and a sulfonium (B1226848) salt intermediate.

Demethylation: The final step involves the nucleophilic attack of an anion present in the medium (typically iodide, I⁻, generated in the first step) on the methyl group of the sulfonium salt. This Sₙ2 displacement cleaves the methyl group, yielding the neutral, aromatic 3-iodobenzothiophene product. nih.govresearchgate.net

This pathway is highly efficient and regioselective, providing a reliable method for the synthesis of these important heterocyclic scaffolds. rsc.orgresearchgate.net Similar mechanisms are proposed for cyclizations using other halogens (e.g., bromine) or selenium-based electrophiles. rsc.orgresearchgate.net Visible-light-induced radical cyclizations have also been developed, which may proceed through different vinyl radical intermediates but ultimately lead to similar halogenated benzothiophene (B83047) products. beilstein-journals.org

Electron Transfer and Charge Transport Mechanisms in Molecular Systems

The electronic properties of 1-Ethynyl-4-methylsulfanylbenzene, arising from the interplay between the electron-donating methylthio group (-SMe) and the π-conjugated phenylacetylene (B144264) core, make it an interesting component for studies in molecular electronics and materials science. While specific studies on the single molecule are limited, the behavior of related structures provides a framework for understanding its potential role in electron transfer and charge transport.

The combination of an electron-rich moiety (the methylthio group) and an extended π-system (phenylacetylene) can facilitate charge transfer processes. In larger molecular assemblies, such as oligomers or self-assembled monolayers, these units can influence how charge moves through the system. researchgate.net Electron transfer can occur through two primary mechanisms: through-bond, which utilizes the covalent framework of the molecule, and through-space, which involves hopping between non-covalently linked chromophores. acs.orgresearchgate.net

In systems based on phenylacetylene derivatives, the linear, rigid structure of the alkyne is conducive to efficient through-bond electron transport. scispace.com The methylthio group, when used as an anchoring group to a metal electrode (like gold), can significantly influence the conductance of a molecular junction. researchgate.net The electronic coupling between the sulfur atom's p-orbitals and the metal's orbitals is a critical factor in determining the efficiency of charge injection and transport. dtic.mil

Theoretical studies on substituted phenylacetylenes show that substituents strongly influence the charge densities within the molecule, which in turn affects their electronic and transport properties. cdnsciencepub.com The para-SMe group in 1-Ethynyl-4-methylsulfanylbenzene is expected to increase the electron density of the aromatic ring, thereby modulating the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of the frontier orbitals is crucial for designing materials with specific charge transport characteristics, such as those used in organic field-effect transistors (OFETs) or organic photovoltaics. nih.govarxiv.org The presence of both donor (-SMe) and acceptor-like (ethynyl) features could also lead to interesting photophysical properties, including intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Ethynyl 4 Methylsulfanylbenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Propertiesnih.govbiosynth.com

Density Functional Theory (DFT) has become a primary method for investigating the electronic ground state structure of molecules. scispace.com It is an alternative to traditional quantum chemistry methods that are based on the complex many-electron wave function, instead using the electron density as the fundamental variable. scispace.com This approach is, in principle, exact and provides a powerful framework for calculating the properties of systems like atoms, molecules, and solids. scispace.com DFT calculations, often employing functionals like B3LYP, are used to determine the electronic structure and properties of molecules such as 1-Ethynyl-4-methylsulfanylbenzene, which serves as a crucial building block in the synthesis of more complex structures for materials science research. doi.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO can be considered the nucleophilic or electron-donating orbital, while the LUMO is electrophilic and electron-accepting. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and its potential use in electronic devices. numberanalytics.com

For 1-Ethynyl-4-methylsulfanylbenzene, the electronic properties are significantly influenced by the interplay between the electron-donating methylsulfanyl (-SMe) group and the π-system of the ethynyl (B1212043) group. The para-substitution pattern allows for effective electronic communication across the benzene (B151609) ring. DFT calculations can precisely model the energy levels and spatial distribution of the HOMO and LUMO, providing insight into how this molecule interacts with other species and how it transports charge. The nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is related to its LUMO energy. pku.edu.cn

| Orbital | Description | Influence on 1-Ethynyl-4-methylsulfanylbenzene |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that is occupied by electrons. numberanalytics.com Associated with the ability to donate electrons (nucleophilicity). libretexts.orgpku.edu.cn | The electron-rich methylsulfanyl group and the benzene ring contribute significantly to the HOMO, influencing its electron-donating capability. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is unoccupied by electrons. numberanalytics.com Associated with the ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn | The ethynyl group and the aromatic π-system contribute to the LUMO, making the molecule susceptible to interactions with electron-rich species. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity and easier electronic excitation. numberanalytics.com | This energy gap is a key determinant of the molecule's electronic transport properties when incorporated into a molecular junction. |

Quantum Transport Theory in Single-Molecule Junction Systemsnih.govbiosynth.combenchchem.comchemspider.com

The field of molecular electronics aims to use single molecules as components in electronic circuits. mdpi.com To study the electrical conductance of a single molecule, it is typically trapped between two electrodes, often using a scanning tunneling microscope-break junction (STM-BJ) or mechanically controllable break junction (MCBJ) technique. doi.orgrsc.orgtudelft.nl Quantum transport theory describes how electrons move through such a nanoscale system, where transport is governed by the quantum mechanical interplay between the molecule's electronic structure and its coupling to the electrodes. aps.org

| Molecule Incorporating 1-Ethynyl-4-methylsulfanylbenzene Unit | Conductance (G₀) | Conductance (nS) |

|---|---|---|

| Hydroxyl-bridged ethynyl molecule (Molecule 4) mdpi.com | 10-5.05mdpi.com | 0.69 mdpi.com |

| Fully conjugated ethynyl molecule (Molecule 5) mdpi.com | 10-4.42mdpi.com | 2.95 mdpi.com |

| Hydroxyl-free spaced ethynyl molecule (Molecule 6) mdpi.com | 10-5.40mdpi.com | 0.31 mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling Applicationsnumberanalytics.com

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models for various molecular properties. rsc.org These models establish a mathematical relationship between the chemical structure of a molecule and a specific property of interest. plos.org QSPR models are built using calculated molecular descriptors and experimentally determined properties for a set of training compounds and are validated to ensure their predictive power. nih.gov

In the context of 1-Ethynyl-4-methylsulfanylbenzene and related materials for molecular electronics, QSPR can be a powerful tool for predicting properties relevant to charge transport. rsc.org By calculating a range of molecular descriptors for a series of related compounds, one can build models to predict their single-molecule conductance, HOMO-LUMO gap, or other electronic characteristics. researchgate.net These descriptors can be derived from the molecular structure and include constitutional, topological, and quantum-chemical parameters. plos.org Quantum-chemical descriptors, often calculated using DFT, such as HOMO and LUMO energies, dipole moment, and polarizability, are particularly important for modeling electronic properties. researchgate.net Such predictive models can accelerate the discovery of new molecules with optimized properties for electronic devices by allowing for virtual screening before undertaking complex and time-consuming synthesis and experimental measurements. plos.org

| Descriptor Class | Example Descriptors for a QSPR Model | Relevance to Electronic Properties |

|---|---|---|

| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Polarizability | Directly relate to the molecule's ability to accept, donate, and transport electrons. researchgate.net They quantify reactivity and response to an electric field. |

| Constitutional | Molecular Weight, Number of Aromatic Rings, Atom Counts (C, S, etc.) | Provide basic information about the molecule's size and composition, which can correlate with properties like junction length and van der Waals interactions. rsc.org |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerically describe molecular branching and shape, which can influence molecular packing and intermolecular interactions within a device. |

Coordination Chemistry and Metal Organic Interactions

Role as a Ligand in Transition Metal Complexes

1-Ethynyl-4-methylsulfanylbenzene is characterized by its two primary sites for metal coordination: the lone pairs of electrons on the sulfur atom and the electron-rich carbon-carbon triple bond. This ambiphilic nature enables it to act as a ligand for a variety of transition metals. mcmaster.ca The specific coordination behavior often depends on the nature of the metal center, its oxidation state, and the presence of other supporting ligands. The interaction can range from simple monodentate coordination to more complex bridging modes, influencing the electronic properties and reactivity of the resulting metal complex. The presence of two distinct functional groups allows for potential selectivity in binding, a desirable trait in the design of complex molecular systems. rsc.org

The ethynyl (B1212043) and sulfide (B99878) groups of 1-ethynyl-4-methylsulfanylbenzene can engage with metal centers through several distinct coordination modes.

Sulfur Coordination: The sulfur atom of the methylsulfanyl group acts as a soft Lewis base, readily coordinating to soft, electron-rich late transition metals such as palladium(II), platinum(II), and gold(I). This type of monodentate coordination through a sulfur atom is a common feature in various metal complexes and can influence the stability and catalytic activity of the metallic center. researchgate.net

Ethynyl π-Coordination: The carbon-carbon triple bond can participate in η²-coordination, where the π-electron cloud of the alkyne overlaps with the d-orbitals of a transition metal. This mode is a fundamental step in many catalytic transformations of alkynes, including coupling and cyclization reactions.

Bifunctional/Bridging Coordination: The molecule can act as a bridging ligand, coordinating to two different metal centers simultaneously through its sulfur and ethynyl functionalities. While chelation to a single metal center is sterically unlikely due to the para-substitution pattern, its linear-type structure makes it a candidate for linking metal ions in polynuclear complexes or organometallic polymers.

The table below summarizes the potential coordination sites and their typical interactions with transition metals.

| Functional Group | Coordination Site | Typical Metal Partners | Coordination Mode |

| Methylsulfanyl | Sulfur Atom (Soft Base) | Pd(II), Pt(II), Au(I), Cu(I) | Monodentate (σ-donation) |

| Ethynyl | C≡C Triple Bond (π-system) | Pd(0), Pt(0), Rh(I), Cu(I) | η²-Coordination (π-donation) |

| Entire Molecule | Sulfur and Ethynyl Groups | Various | Bridging Ligand |

Catalytic Applications in Organometallic Reactions

As a terminal alkyne, 1-ethynyl-4-methylsulfanylbenzene is a valuable substrate in numerous organometallic catalytic reactions, particularly in carbon-carbon bond formation. Its participation in palladium- and copper-catalyzed coupling reactions is a cornerstone of modern synthetic chemistry for building complex organic molecules. researchgate.net

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example of its application. numberanalytics.combeilstein-journals.org This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the direct formation of a C(sp)-C(sp²) bond, yielding substituted alkynes that are key intermediates in pharmaceuticals and materials science. researchgate.net

| Catalytic Reaction | Metal Catalyst(s) | Reactant Type | Bond Formed | Representative Product Class |

| Sonogashira Coupling | Pd/Cu | Terminal Alkyne | C(sp)-C(sp²) | Aryl/Vinyl-substituted Alkynes researchgate.netbeilstein-journals.org |

| Click Chemistry (CuAAC) | Cu(I) | Terminal Alkyne | C-N, N-N | 1,2,3-Triazoles numberanalytics.com |

| Alkynylation | Cu(I) | Terminal Alkyne | C(sp³)-C(sp) | Substituted Alkynes nih.gov |

| Coupling/Cyclization | Pd/Cu | Terminal Alkyne | C-C, C-N | Substituted Indoles researchgate.net |

The design of ligands is critical for controlling the activity, selectivity, and stability of palladium and copper catalysts. numberanalytics.comchemrxiv.org The structural motifs within 1-ethynyl-4-methylsulfanylbenzene—a thioether and an alkyne—are relevant to modern ligand design.

For Palladium-Catalyzed Reactions: Ligands play a crucial role in the palladium catalytic cycle, influencing both the oxidative addition and reductive elimination steps. ekb.eg Soft sulfur donors, like the methylsulfanyl group, are known to coordinate well with soft Pd(0) and Pd(II) centers. This interaction can stabilize the catalyst, preventing decomposition into inactive palladium black. Furthermore, ancillary ligands are known to modulate the chemo-, regio-, and stereoselectivity of reactions. nih.gov In processes like C-H functionalization, specifically designed S,O-ligands have been shown to be highly efficient, suggesting that the sulfur moiety in 1-ethynyl-4-methylsulfanylbenzene could play a beneficial role if incorporated into a larger ligand structure. rug.nl

For Copper-Catalyzed Reactions: In copper catalysis, ligands are often employed to increase the electron density on the metal center, which can facilitate challenging steps like the oxidative addition of aryl halides. chemrxiv.org The design of anionic ligands has proven effective in promoting copper-catalyzed C-N couplings under mild conditions. chemrxiv.org Copper catalysts are central to the Sonogashira reaction and azide-alkyne cycloadditions ("click" chemistry). numberanalytics.com The thioether functionality, as a potential coordinating group, can help stabilize the active Cu(I) oxidation state required for these transformations. The development of specific N,N,P-ligands has also been shown to facilitate copper-catalyzed alkynylation reactions. nih.govsustech.edu.cn

Formation of Metallacycles and Organometallic Frameworks

The bifunctional nature of 1-ethynyl-4-methylsulfanylbenzene makes it a compelling building block for the construction of larger, well-defined supramolecular structures such as metallacycles and organometallic frameworks.

The formation of metallacycles can occur through reactions where both the ethynyl and another functional group on the aromatic ring (or the sulfide itself under certain conditions) coordinate to a metal center, forming a stable cyclic structure.

More significantly, linear, rigid ditopic molecules are prime candidates for use as organic "linkers" or "struts" in the creation of metal-organic frameworks (MOFs). berkeley.edu MOFs are crystalline, porous materials constructed from metal-based nodes and organic linkers. By functionalizing 1-ethynyl-4-methylsulfanylbenzene with appropriate coordinating groups (e.g., carboxylates), it can be used to assemble a framework. The strategy would involve synthesizing a tailored linker that is then reacted with metal ions to form the extended, porous structure. berkeley.edufrontiersin.org The ethynyl and methylsulfanyl groups would then line the pores of the MOF, imparting specific chemical properties and offering sites for post-synthetic modification or catalysis. berkeley.edu

| Structural Class | Construction Principle | Role of 1-Ethynyl-4-methylsulfanylbenzene | Potential Application |

| Metallacycles | Intramolecular coordination to a metal center | Forms a cyclic structure with a metal atom | Catalysis, Molecular Sensing |

| Metal-Organic Frameworks (MOFs) | Assembly of metal nodes and organic linkers | Acts as a functionalized linear linker/strut berkeley.edu | Gas Storage, Separation, Heterogeneous Catalysis frontiersin.org |

Applications in Functional Materials and Molecular Devices

Charge Transport Properties in Single-Molecule Junctions

At the frontier of electronics miniaturization, 1-Ethynyl-4-methylsulfanylbenzene serves as a model compound for studying how electrical charge moves through a single molecule. In these single-molecule junctions, a solitary molecule is positioned between two electrodes to create a circuit. The charge transport characteristics are profoundly influenced by the molecule's intrinsic structure and its connection to the electrodes.

The ability to control the electrical conductance of a single molecule is a primary goal in molecular electronics. tudelft.nl The conductance is highly dependent on the alignment of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—relative to the Fermi level of the electrodes. elsevierpure.comfrontiersin.org

Key design principles for modulating conductance include:

Molecular Backbone Engineering: The structure of the central part of the molecule dictates the primary pathway for charge transport. While many molecular wires have planar backbones, introducing twisted structures can lead to unexpectedly high conductance values. acs.org

Functional Side Groups: Attaching different chemical groups to the molecular backbone can shift the energy levels of the HOMO and LUMO, thereby tuning the conductance. frontiersin.org

The presence of the methylsulfanyl (thioether) group in 1-Ethynyl-4-methylsulfanylbenzene provides a specific type of connection to gold electrodes, influencing the electronic coupling and the resulting conductance. nih.gov

The way a molecule connects to metal electrodes is a critical determinant of the charge transport properties of a single-molecule junction. rsc.org The anchoring groups, or "alligator clips," that bind the molecule to the electrodes significantly affect the electronic coupling and the alignment of molecular energy levels with the electrode's Fermi level. elsevierpure.comresearchgate.net

The methylsulfanyl (-SMe) group, a type of thioether, is a common anchoring group used in single-molecule studies. nih.gov It provides a stable connection to gold electrodes. Research comparing different anchoring groups like thiols, amines, and carboxylic acids has shown that the choice of anchor has a strong impact on the contact resistance of the molecular junction. elsevierpure.comnih.gov

For instance, studies on biphenylene (B1199973) derivatives have shown that molecules anchored with methylthio (-SMe) groups can exhibit higher conductance compared to their pyridyl-anchored counterparts. rsc.org The conjugation pathway—the path electrons take through the molecule—is also crucial. When the pathway goes directly through a specific molecular core, the conductance can be significantly different than when that core is a pendant, or side, group. rsc.org In the case of 1-Ethynyl-4-methylsulfanylbenzene, the ethynyl (B1212043) group extends the conjugation of the phenyl ring, providing a defined pathway for charge transport between the electrodes.

| Parameter | Influence on Molecular Junction | Reference |

| Anchoring Group | Determines electronic coupling and contact resistance. | elsevierpure.comnih.gov |

| Conjugation Pathway | Defines the route for charge transport, affecting overall conductance. | rsc.org |

| Molecular Orbitals (HOMO/LUMO) | Alignment with electrode Fermi level dictates conductance mechanism. | elsevierpure.comfrontiersin.org |

Organic Electronic Materials

Beyond single-molecule studies, 1-Ethynyl-4-methylsulfanylbenzene is a valuable precursor for creating larger, functional organic electronic materials.

The ethynyl group on 1-Ethynyl-4-methylsulfanylbenzene is highly reactive and can be used in polymerization reactions, such as Sonogashira cross-coupling, to form longer conjugated systems known as oligomers and polymers. acs.orgdoi.org These reactions link multiple monomer units together, creating materials with extended π-conjugated systems, which are essential for charge transport in organic electronics. For example, it has been used as a reagent in the synthesis of fluorene (B118485) derivatives, which are important in organic electronics. doi.org The presence of the methylsulfanyl group can also influence the properties of the resulting polymer, such as its solubility and electronic characteristics.

Conjugated polymers and oligomers derived from precursors like 1-Ethynyl-4-methylsulfanylbenzene are the active components in a range of organic semiconductor and optoelectronic devices. These materials form the basis for:

Organic Light-Emitting Diodes (OLEDs): Where the materials emit light upon the application of an electric current.

Organic Photovoltaics (OPVs) or Solar Cells: Which convert sunlight into electricity.

Organic Field-Effect Transistors (OFETs): Used as switches and amplifiers in electronic circuits.

The electronic properties of these devices are directly related to the structure of the conjugated polymers used. The ability to synthesize polymers from well-defined precursors like 1-Ethynyl-4-methylsulfanylbenzene allows for the systematic tuning of these properties.

Molecular Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems from discrete molecular components that are held together by non-covalent interactions. 1-Ethynyl-4-methylsulfanylbenzene can act as a "building block" in the construction of these larger, self-assembled structures. scilit.com

The specific shape and functional groups of the molecule guide its assembly into larger, ordered arrangements. nih.gov For example, the aromatic ring can participate in π-π stacking interactions, while the ethynyl and methylsulfanyl groups offer sites for other interactions like hydrogen bonding or coordination with metal ions. rsc.org These self-assembled structures are being explored for applications in areas such as nanotechnology, sensing, and the development of "smart" materials that can respond to external stimuli. rsc.orgtue.nl The use of well-defined building blocks is crucial for controlling the structure and, therefore, the function of these complex assemblies. scilit.com

Structure Activity/property Relationships Sar/spr in Derivatives

Impact of Substituent Modifications on Electronic Properties and Reactivity

Positional isomerism, for instance, plays a fundamental role in determining the electronic and chemical behavior of functionalized benzene (B151609) derivatives. The relative placement of the ethynyl (B1212043) and methylthio groups, or other substituents, alters the electronic landscape of the aromatic ring. For example, moving a substituent from the para position to the meta position can lead to distinct differences in spectroscopic characteristics and reactivity patterns.

The introduction of different functional groups can further modulate these properties. For example, replacing the methylthio group with a stronger electron-withdrawing group, such as a methylsulfonyl group (-SO2CH3), enhances the electron-withdrawing effect. This modification can influence the molecule's participation in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). Conversely, the presence of electron-donating groups can increase the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack.

The reactivity of the ethynyl group itself can also be tuned. For instance, the terminal alkyne in 1-ethynyl-4-(methylsulfonyl)benzene (B1322186) shows distinct behavior in catalytic hydrogenation compared to its analogues. The presence of the sulfonyl group can stabilize intermediates and reduce over-hydrogenation. The nature of substituents on the ethynyl group also has a significant impact on the cyclization activity of enediynes, with bulky groups like trimethylsilyl (B98337) (TMS) generally decreasing the reactivity. spbu.ru

Exploring the Role of the Methylthio Group in Molecular Functionality

Furthermore, the methylthio group can be chemically modified to alter the molecule's properties. For example, it can be oxidized to a methylsulfonyl group, which has a strong electron-withdrawing effect. This transformation highlights the versatility of the methylthio group as a point for chemical modification to fine-tune the electronic properties of the parent compound.

Derivatization for Tailored Molecular Design and Performance (e.g., hydroxyl group influence on conductance)

The derivatization of 1-ethynyl-4-methylsulfanylbenzene is a powerful strategy for creating new molecules with specific, tailored functionalities. By introducing different chemical moieties, researchers can precisely control properties such as molecular conductance, a key parameter in the field of molecular electronics.

A notable example is the introduction of a hydroxyl (-OH) group to create a "bridge" within a molecule, which can enhance its single-molecule conductance. nih.gov In a study of skipped-conjugated molecules, the presence of a hydroxyl group was found to facilitate a hyperconjugation effect, leading to an approximate two-fold increase in conductance compared to similar molecules without the hydroxyl group. nih.gov This enhancement is attributed to the interaction between the σ- and π-orbitals, which creates an extended Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The following table summarizes the measured conductance of several ethenyl- and ethynyl-connected molecules, highlighting the impact of the hydroxyl group:

| Molecule | Connecting Group | Conductance (G₀) | Conductance (nS) |

| Molecule 1 | Ethenyl with -OH | 10⁻⁵·⁰⁵ | 0.69 |

| Molecule 2 | Fully Conjugated Ethenyl | 10⁻⁴·⁴² | 2.95 |

| Molecule 3 | Ethenyl without -OH | 10⁻⁵·⁴⁰ | 0.31 |

| Molecule 4 | Ethynyl with -OH | 10⁻⁵·⁰⁵ | 0.69 |

| Molecule 5 | Fully Conjugated Ethynyl | 10⁻⁴·⁴² | 2.95 |

| Molecule 6 | Ethynyl without -OH | 10⁻⁵·⁴⁰ | 0.31 |

This data clearly demonstrates that while breaking full conjugation with a saturated carbon atom suppresses conductance, the strategic placement of a hydroxyl group can partially restore it through hyperconjugation. nih.gov This principle of derivatization allows for the rational design of molecular wires with tunable electronic transport properties.

Design of Related Heterocyclic Systems for Diverse Applications

The 1-ethynyl-4-methylsulfanylbenzene framework serves as a versatile starting point for the synthesis of various heterocyclic systems, which are of great interest due to their wide-ranging applications in medicinal chemistry and materials science. ijprajournal.comresearchgate.net The ethynyl and methylthio groups provide reactive handles for constructing fused or substituted ring systems.

One important class of heterocycles that can be derived are benzothiophenes . For instance, the Sonogashira cross-coupling reaction of 1-ethynyl-2-(methylsulfanyl)benzene (B1330635) with a substituted thiophene (B33073) derivative, followed by electrophilic cyclization, can yield complex benzothiophene (B83047) structures. researchgate.netyyu.edu.tr These derivatives are of potential pharmacological interest. researchgate.netyyu.edu.tr Another approach involves the 'silica gel-assisted cyclization' of appropriately substituted (ethynyl)(sulfanyl)benzenes to form 4,7-dibromobenzo[b]thiophene derivatives. elsevierpure.com Thiophenes, in general, are crucial building blocks for organic semiconductors used in thin-film transistors and solar cells. researchgate.net

Pyridine (B92270) derivatives represent another significant class of heterocycles that can be synthesized. While direct synthesis from 1-ethynyl-4-methylsulfanylbenzene is less commonly reported, the principles of pyridine synthesis can be applied to its derivatives. For example, base-promoted annulation of aromatic terminal alkynes with benzamides can produce 3,5-diaryl pyridines. mdpi.com Other methods include cycloaddition reactions and various cyclocondensations. imperial.ac.uk Pyrazolo[1,5-a]pyridines, a class of fused pyridine heterocycles with diverse pharmacological activities, can be synthesized through the cycloaddition of alkynes with 2-imino-1H-pyridin-1-amines. nih.gov

The design and synthesis of these and other heterocyclic systems from precursors like 1-ethynyl-4-methylsulfanylbenzene are driven by the quest for novel compounds with specific biological activities or material properties. ijprajournal.com The ability to construct diverse heterocyclic scaffolds from a common starting material highlights the importance of this chemical compound in synthetic organic chemistry.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of aryl alkynes like 1-Ethynyl-4-methylsulfanylbenzene has traditionally relied on methods such as the Sonogashira reaction, which involves a palladium-phosphine catalyst. google.com While effective, researchers are continuously seeking more efficient, scalable, and environmentally friendly synthetic routes.

Recent advancements in transition-metal-catalyzed alkyne annulations are providing powerful new tools for constructing complex cyclic structures incorporating alkyne moieties. rsc.org These methods often involve the activation of C-H bonds, offering a more atom-economical approach. rsc.org For instance, Rh(III)-catalyzed spiroannulation and lactonization of certain aromatic compounds with alkynoates have demonstrated high yields. rsc.org

Furthermore, the development of novel ligands is a key area of exploration. For example, a phosphorus-containing imidazole (B134444) nitrogen-phosphine bidentate ligand has shown promise in catalyzing Sonogashira cross-coupling reactions with good reactivity for both aryl iodides and bromides under mild conditions. google.com Researchers are also investigating metal-free alternatives. One such method involves a group-transfer route to synthesize trisubstituted alkenes via electrophilic heterocyclization. rsc.org The exploration of three-component coupling reactions involving arynes, phosphites, and alkynes is another promising strategy for the efficient synthesis of aryl(alkynyl)phosphinates. acs.org

These emerging synthetic strategies aim to overcome the limitations of traditional methods, such as the scope of compatible functional groups and the need for harsh reaction conditions. edandersonchem.org The development of scalable routes from readily available starting materials is a primary focus. edandersonchem.org

Advanced Characterization Techniques for In Situ Studies

Understanding the reaction mechanisms and kinetics of processes involving 1-Ethynyl-4-methylsulfanylbenzene is crucial for optimizing existing synthetic methods and designing new ones. Advanced characterization techniques that allow for in situ monitoring are becoming increasingly important.

Techniques like photorheology can be used to study the cross-linking behavior of alkyne-functionalized polymers in real-time. researchgate.netacs.org Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), are invaluable for tracking the formation of intermediates and products during a reaction. researchgate.netacs.org For instance, ¹H NMR can confirm the integration of alkyne groups into a polymer backbone. researchgate.net

Electrochemical methods like cyclic voltammetry are also employed to investigate the electronic properties of molecules containing the 1-Ethynyl-4-methylsulfanylbenzene moiety and their behavior in redox reactions. doi.org These techniques provide insights into the impact of the ethynyl (B1212043) and methylsulfanyl groups on the molecule's electrochemical behavior.

Predictive Modeling and Machine Learning in Compound Design

The use of predictive modeling and machine learning is a rapidly growing area in chemistry that holds significant promise for the design of novel compounds and the optimization of reaction conditions. These computational tools can accelerate the discovery of new materials and catalysts by predicting their properties and performance.

For example, machine learning models are being developed to predict the conversion rate and selectivity of alkyne hydrogenation reactions based on catalyst descriptors. bohrium.com These models have successfully identified promising metal oxide catalysts, which were subsequently validated experimentally. bohrium.com

In the context of reaction prediction, steric and electronic parameters of alkynes are being used to develop models that can forecast reactivity and catalyst turnover in cycloaddition reactions. bohrium.comacs.org Studies have shown that for certain rhodium-catalyzed cycloadditions, steric factors are the predominant driver of reactivity, rather than electronic effects. bohrium.comacs.orgacs.org Such models can predict catalyst loading, turnover, and reaction yield based on the steric properties of the alkyne. bohrium.comacs.org However, it is important to note that physical effects like solubility can also significantly impact reaction outcomes and can be difficult to predict. acs.org

Integration into Complex Multicomponent Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a highly efficient strategy in organic synthesis. rsc.org Alkynes, including derivatives of 1-Ethynyl-4-methylsulfanylbenzene, are valuable building blocks in MCRs due to the reactivity of their carbon-carbon triple bond and, in the case of terminal alkynes, the terminal C-H bond. rsc.orgresearchgate.net

Recent research has explored the use of alkynes in a variety of MCRs to synthesize diverse molecular scaffolds. rsc.orgrsc.orgresearchgate.net For instance, alkynes can react with compounds like azides, sulfur-containing reagents, aldehydes, and amines to form complex heterocyclic structures such as triazoles. rsc.orgresearchgate.net The development of novel catalytic systems, including copper-based catalysts, has expanded the scope of these reactions. rsc.org

Nickel-catalyzed multicomponent reactions have also emerged as an efficient method for the synthesis of functionalized alkenes from alkynes, fluoroalkyl hydrazones, and boronic acids. acs.org These reactions demonstrate broad functional group tolerance and can be applied to complex molecules. acs.org The ability to integrate 1-Ethynyl-4-methylsulfanylbenzene into such complex systems opens up new avenues for the rapid construction of novel molecular architectures with potential applications in various fields. rsc.org

Expanding Scope in Interdisciplinary Applications

The unique properties of 1-Ethynyl-4-methylsulfanylbenzene and its derivatives make them attractive for a range of interdisciplinary applications, from materials science to medicinal chemistry.

In materials science, the ethynyl group serves as a versatile handle for "click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition, which is widely used for bioconjugation and the synthesis of functional materials. researchgate.netsigmaaldrich.com Alkyne-functionalized polymers can be cross-linked using thiol-yne click chemistry to create elastomers with tunable mechanical properties. researchgate.netacs.org The resulting materials may have applications in areas like soft tissue engineering due to their biocompatibility and degradability. researchgate.netacs.org Furthermore, oligophenylene-ethynylene (OPE) derivatives containing the 1-Ethynyl-4-methylsulfanylbenzene unit have been synthesized and studied for their single-molecule conductance properties, indicating potential applications in molecular electronics. rsc.org

In medicinal chemistry, the structural motifs accessible from 1-Ethynyl-4-methylsulfanylbenzene are of significant interest. For example, triazoles, which can be synthesized from alkynes, are known to exhibit a range of biological activities. nih.gov Novel synthetic methods are being developed to produce 4-substituted aryl-1H-1,2,3-triazoles with potential antihepatoma activity. nih.gov The core structure of 1-Ethynyl-4-methylsulfanylbenzene can also be found in compounds investigated for their potential as inhibitors of cyclooxygenases, enzymes involved in inflammation. biosynth.com The development of alkyne-functionalized chemical probes is also aiding in the study of enzyme substrate specificities. nih.gov

The continued exploration of this compound's reactivity and its integration into novel chemical frameworks will undoubtedly lead to further exciting discoveries and applications across various scientific disciplines.

Q & A

Q. How do researchers design experiments to probe the mechanistic role of 1-Ethynyl-4-methylsulfanylbenzene in catalytic cycles?

- Methodology :

- Isotopic Labeling : Use C-labeled alkynes to track bond formation in Pd-catalyzed reactions via NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with protio/deutero substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.